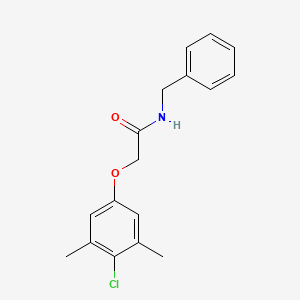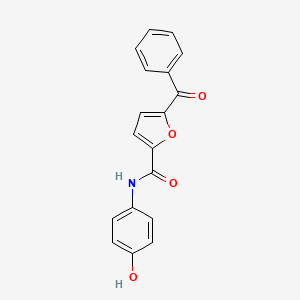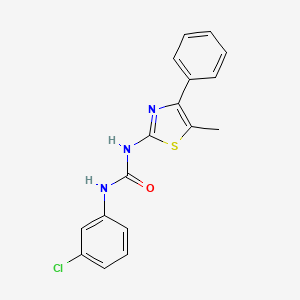
N-(4-ethoxyphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea (EPPT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPT is a thiourea derivative that has been synthesized using various methods, including the reaction of 4-ethoxyaniline with 3-phenyl-1H-pyrazole-5-carbonyl chloride in the presence of a base.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. This compound has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and its chemical properties can be easily modified to improve its biological activity. This compound is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, this compound also has some limitations, including its low solubility in water, which can limit its use in aqueous-based experiments.
Future Directions
N-(4-ethoxyphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea has several potential future directions for research. One area of research is the development of this compound-based metal complexes with potential applications in catalysis and material science. Another area of research is the development of this compound-based sensors for the detection of heavy metals in the environment. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields, including medicinal chemistry and drug discovery.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has several advantages for use in lab experiments, including its ease of synthesis and stability under a wide range of conditions. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea involves the reaction of 4-ethoxyaniline with 3-phenyl-1H-pyrazole-5-carbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with thiourea to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions, including the reaction time, temperature, and solvent.
Scientific Research Applications
N-(4-ethoxyphenyl)-N'-(3-phenyl-1H-pyrazol-5-yl)thiourea has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science. In addition, this compound has been studied for its potential use as a sensor for the detection of heavy metals in the environment.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(5-phenyl-1H-pyrazol-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-2-23-15-10-8-14(9-11-15)19-18(24)20-17-12-16(21-22-17)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H3,19,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOUAEBGYXEXLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=NNC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5863634.png)
![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5863638.png)


![N-(3-acetylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5863659.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5863664.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B5863674.png)
![N-(3,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5863692.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5863702.png)